Fgfr-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgfr-IN-3 is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in numerous cancers, making FGFR inhibitors like this compound valuable in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary, but common steps include:
Formation of Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and functional group transformations.
Coupling Reactions: Key intermediates are coupled using reagents such as palladium catalysts under specific conditions to form the final product.
Purification: The final product is purified using techniques like chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Fgfr-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Fgfr-IN-3 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of FGFR signaling in cancer and to develop targeted therapies for cancers with FGFR dysregulation.
Biological Studies: It is employed in studies investigating cellular processes such as proliferation, differentiation, and apoptosis.
Drug Development: This compound serves as a lead compound in the development of new FGFR inhibitors with improved efficacy and safety profiles.
Industrial Applications: It is used in the development of diagnostic tools and therapeutic agents for various diseases.
Mechanism of Action
Fgfr-IN-3 exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cellular processes such as proliferation and survival. The molecular targets include FGFR1, FGFR2, FGFR3, and FGFR4, and the pathways involved include the RAS-MAPK-ERK and PI3K-AKT pathways .
Comparison with Similar Compounds
Similar Compounds
Erdafitinib: An FGFR inhibitor approved for the treatment of urothelial carcinoma.
Futibatinib: A novel irreversible FGFR1-4 inhibitor with selective antitumor activity.
Pemigatinib: An FGFR1-3 inhibitor used in the treatment of cholangiocarcinoma.
Uniqueness of Fgfr-IN-3
This compound is unique due to its specific binding affinity and selectivity for FGFRs, making it a valuable tool in both research and therapeutic applications. Its ability to inhibit multiple FGFR isoforms provides a broad spectrum of activity against various cancers .
Properties
Molecular Formula |
C18H27F2N5O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C18H27F2N5O2/c1-11-16(21)12(2)23-17(22-11)27-10-15(26)24(3)14-4-6-25(7-5-14)9-13-8-18(13,19)20/h13-14H,4-10,21H2,1-3H3 |
InChI Key |
DUYZHWVSTZSQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3CC3(F)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.